Vascular endothelial growth factor receptor 2, commonly referred to as VEGFR-2, is a critical receptor in the regulation of angiogenesis, the process through which new blood vessels form from pre-existing ones. The compound Vegfr-2-IN-12 is a specific inhibitor designed to target VEGFR-2, aiming to impede its activity and thus inhibit angiogenesis. This characteristic makes it a potential therapeutic agent in treating diseases characterized by excessive vascular growth, such as cancer.
Vegfr-2-IN-12 is synthesized through a series of chemical reactions involving various organic compounds. It belongs to the class of small molecule inhibitors specifically targeting receptor tyrosine kinases, with a focus on the vascular endothelial growth factor signaling pathway. This classification highlights its role in modulating cellular signaling processes that are pivotal in tumor progression and metastasis.
The synthesis of Vegfr-2-IN-12 involves multiple steps, starting with the chlorination of nicotinic acid using thionyl chloride to produce nicotinoyl chloride. This intermediate is then reacted with ethyl-4-aminobenzoate to yield ethyl 4-(nicotinamido)benzoate. Subsequent refluxing with hydrazine hydrate leads to the formation of an acid hydrazide, which can be further reacted with various aldehydes to produce different benzylidene derivatives. Each step is carefully controlled to ensure high yield and purity of the final product .
The molecular structure of Vegfr-2-IN-12 features a complex arrangement that includes a phenylfuroxan scaffold. The compound's design aims to optimize binding affinity to the ATP pocket of VEGFR-2, which is crucial for its inhibitory action. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structural integrity and purity of the synthesized compound .
Vegfr-2-IN-12 undergoes specific chemical reactions that facilitate its interaction with VEGFR-2. The primary reaction involves the binding of the inhibitor to the ATP-binding site of the receptor, effectively blocking its activation by vascular endothelial growth factor. This competitive inhibition prevents downstream signaling pathways that lead to angiogenesis. The efficiency of this reaction can be quantitatively assessed through various biochemical assays that measure receptor activity in the presence of the inhibitor .
The mechanism by which Vegfr-2-IN-12 exerts its effects involves competitive inhibition at the VEGFR-2 binding site. Upon binding, it stabilizes the inactive conformation of the receptor, thereby preventing its activation by vascular endothelial growth factor. This inhibition disrupts key signaling pathways, particularly those involving phospholipase C gamma, protein kinase C, and mitogen-activated protein kinase cascades, ultimately leading to reduced cell proliferation and migration associated with angiogenesis . Molecular dynamics simulations have shown that Vegfr-2-IN-12 maintains a stable interaction with VEGFR-2 over extended periods, indicating a strong binding affinity .
Vegfr-2-IN-12 exhibits distinct physical properties such as solubility in organic solvents and stability under physiological conditions. Its chemical properties include specific reactivity patterns typical of small molecule inhibitors targeting protein kinases. The compound's melting point, boiling point, and spectral characteristics (e.g., infrared spectroscopy) are essential for determining its suitability for further biological testing .
The primary application of Vegfr-2-IN-12 lies in cancer research and therapy, particularly in developing treatments aimed at inhibiting tumor-induced angiogenesis. By blocking VEGFR-2 activity, this compound holds promise for improving outcomes in various malignancies where angiogenesis plays a critical role in tumor growth and metastasis. Furthermore, ongoing studies aim to explore its efficacy in combination therapies alongside existing anti-cancer agents .
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: